molecular formula C17H16O3 B8425015 {4-Methoxy-2-[(prop-2-en-1-yl)oxy]phenyl}(phenyl)methanone CAS No. 13080-78-9

{4-Methoxy-2-[(prop-2-en-1-yl)oxy]phenyl}(phenyl)methanone

Cat. No. B8425015
M. Wt: 268.31 g/mol
InChI Key: HRTPLKOYOAGKDA-UHFFFAOYSA-N
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Patent
US04310650

Procedure details

The ether was prepared as in the preceding example from 100 grams (0.45 moles) benzophenone, 61 grams (0.45 moles) K2CO3, 2.5 grams (0.45 moles) allyl bromide and 200 ml of acetone. The product (pale yellow oil) was isolated after 8 hours reflux and was rearranged without further purification.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
61 g
Type
reactant
Reaction Step Three
Quantity
2.5 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC[O:3][CH2:4][CH3:5].[C:6]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)(=[O:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:20]([O-:23])([O-])=O.[K+].[K+].[CH2:26](Br)C=C>CC(C)=O>[CH2:4]([O:3][C:8]1[CH:9]=[C:10]([O:23][CH3:20])[CH:11]=[CH:12][C:7]=1[C:6]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:13])[CH:5]=[CH2:26] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
Step Three
Name
Quantity
61 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C=C)Br
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product (pale yellow oil) was isolated after 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
reflux
CUSTOM
Type
CUSTOM
Details
was rearranged without further purification

Outcomes

Product
Name
Type
Smiles
C(C=C)OC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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